1-(1-Cycloheptylpiperidin-4-yl)azepane
Description
Properties
Molecular Formula |
C18H34N2 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C18H34N2/c1-2-6-10-17(9-5-1)20-15-11-18(12-16-20)19-13-7-3-4-8-14-19/h17-18H,1-16H2 |
InChI Key |
NAEASYFSLWQXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine-Azepane Backbone
A validated route involves:
-
Protection : Reacting 4-piperidone with tert-butyl carbamate to form tert-butyl 4-oxopiperidine-1-carboxylate.
-
Reductive Amination : Condensation with azepane in the presence of sodium triacetoxyborohydride (STAB) yields tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate.
-
Deprotection : Treatment with HCl in dioxane/diethyl ether removes the tert-butoxycarbonyl (Boc) group, yielding 1-(piperidin-4-yl)azepane hydrochloride.
Reaction Conditions :
Introduction of the Cycloheptyl Group
The cycloheptyl moiety is introduced via alkylation:
-
Mitsunobu Reaction : 1-(Piperidin-4-yl)azepane reacts with cycloheptanol under Mitsunobu conditions (DIAD, PPh₃) to form 1-(1-cycloheptylpiperidin-4-yl)azepane.
-
Grignard Addition : Alternatively, 1-cycloheptylmagnesium bromide adds to 4-piperidone, followed by reductive amination with azepane.
Optimization Challenges :
-
Steric hindrance from the cycloheptyl group necessitates prolonged reaction times (24–48 h).
Alternative Routes from Recent Advances
One-Pot Coupling and Hydrogenation
A cascade approach adapted from Zhang et al. (2023) involves:
-
Suzuki–Miyaura Coupling : Bromocycloheptane reacts with a boronic ester-functionalized piperidine.
-
Hydrogenation : Raney-Ni catalyzes partial reduction of the intermediate pyridinium salt to form the cycloheptylpiperidine core.
-
Azepane Coupling : Nucleophilic substitution with azepane under basic conditions (K₂CO₃, DMF).
Advantages :
Reductive Amination of Piperidin-4-ones
A patent-derived method (EP 3666757 A1) utilizes:
-
Piperidin-4-one Synthesis : Reduction of tetrahydropyridin-4-ylidene ammonium salts with LiAlH₄ in dry diethyl ether.
-
Cycloheptyl Introduction : Grignard reaction with cycloheptylmagnesium bromide.
-
Azepane Formation : Reductive amination with 1,6-diaminohexane.
Key Parameters :
Data Tables: Comparative Analysis of Methods
Challenges and Optimization Strategies
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
1-(1-Cycloheptylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(1-Cycloheptylpiperidin-4-yl)azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Azepane/Piperidine Derivatives
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane
- Key Difference : The cycloheptyl group in the target compound is replaced with a 4-methylcyclohexyl group.
- However, the reduced lipophilicity of cyclohexyl vs. cycloheptyl might lower membrane permeability .
1-(Pyridin-3-yl)azepane (2.3ac) and 4-(Pyridin-3-yl)morpholine (2.3ad)
- Key Differences : A pyridinyl substituent replaces the cycloheptylpiperidinyl moiety.
- Synthesis : These compounds are synthesized via nucleophilic aromatic amination under flash conditions (9 hours for azepane vs. 5 hours for morpholine derivatives), with distinct NMR profiles indicating structural impacts on electronic environments .
Neurokinin Antagonists (e.g., Substituted 4-Azepane Derivatives)
- Key Difference : Piperazine or morpholine rings are often incorporated instead of piperidine.
- Activity : Such compounds exhibit neurokinin (NK) receptor antagonism, particularly NK1 and NK2, by blocking substance P. The cycloheptyl group in the target compound may alter receptor affinity due to increased steric bulk compared to smaller substituents in patented analogs .
Physicochemical and Pharmacological Properties
Notes:
Stereochemical and Isomeric Considerations
- Diastereomeric Mixtures : Analogous piperidine-cyclopentane derivatives (e.g., compounds 3 and 4 in ) exist as diastereomers, requiring chromatographic separation for pharmacological evaluation. The target compound’s stereochemistry (if present) could similarly influence receptor binding .
- Isomerism in Cannabinoid Analogs: AB-005’s azepane isomer demonstrates that minor structural changes (piperidinyl vs. azepanyl) can drastically alter receptor selectivity, underscoring the importance of ring size in drug design.
Biological Activity
1-(1-Cycloheptylpiperidin-4-yl)azepane is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article reviews existing literature and research findings on its biological properties, mechanisms of action, and therapeutic potential.
Structural Overview
The compound features a cycloheptylpiperidine moiety linked to an azepane ring, which may contribute to its interactions with biological targets. The structural configuration is crucial for understanding its pharmacodynamics and pharmacokinetics.
Research indicates that compounds with similar structural frameworks often interact with various protein kinases, such as Protein Kinase B (PKB) and Protein Kinase A (PKA). For instance, azepane derivatives have been shown to inhibit these kinases effectively, which play significant roles in cell signaling pathways related to growth and metabolism .
In Vitro Studies
In vitro studies have demonstrated that certain azepane derivatives exhibit potent inhibitory effects on PKB-alpha. For example, a related compound was found to have an IC50 value of 4 nM against PKB-alpha, indicating strong activity . This suggests that this compound could potentially share similar inhibitory characteristics, warranting further investigation.
Case Study 1: Protein Kinase Inhibition
A study focused on the optimization of azepane derivatives revealed that modifications in the structure could enhance their potency and stability. For example, specific derivatives were synthesized and tested for their ability to inhibit PKB-alpha and PKA, leading to significant insights into structure-activity relationships (SAR) within this class of compounds .
| Compound | Target Kinase | IC50 (nM) | Stability |
|---|---|---|---|
| Compound 4 | PKB-alpha | 4 | Stable |
| Compound 5 | PKB-alpha | Not specified | Not specified |
| Compound 6 | PKA | Not specified | Not specified |
Case Study 2: Binding Interactions
Molecular modeling studies have provided insights into the binding interactions between azepane derivatives and their target proteins. Cocrystallization studies revealed conformational changes in both the ligands and proteins upon binding, which are critical for understanding the efficacy of these compounds .
Q & A
Basic: What are the common synthetic routes for 1-(1-Cycloheptylpiperidin-4-yl)azepane, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step organic reactions, starting with cycloheptylamine and piperidine derivatives. Key steps include:
- Cycloheptylpiperidine Formation : Alkylation or reductive amination to attach the cycloheptyl group to the piperidine ring.
- Azepane Ring Introduction : Nucleophilic substitution or ring-closing metathesis to incorporate the azepane moiety.
Modern techniques like microwave-assisted synthesis (reducing reaction times) and continuous flow chemistry (enhancing scalability and purity) are recommended for optimization . Purification via column chromatography or crystallization is critical to isolate the final product.
Basic: How is the three-dimensional conformation of this compound analyzed, and why is it critical for biological activity?
The compound’s 3D structure is resolved using X-ray crystallography (e.g., SHELX programs for refinement ) or NMR spectroscopy . The azepane and piperidine rings adopt chair or boat conformations, influencing steric interactions with biological targets. For example, the cycloheptyl group’s bulkiness may restrict binding pocket access, while the azepane’s flexibility modulates receptor affinity .
Advanced: What strategies are used to analyze conformational dynamics in solution, and how do they impact receptor binding?
Molecular Dynamics (MD) Simulations and NOE-restrained NMR are employed to study flexibility. The azepane ring’s seven-membered structure allows partial planarity, which can stabilize interactions with hydrophobic receptor domains. Comparative studies with six-membered analogs (e.g., piperidine derivatives) reveal that azepane’s larger ring enhances entropy-driven binding but may reduce selectivity .
Advanced: How can researchers resolve contradictions in bioactivity data across similar azepane derivatives?
Discrepancies often arise from substituent effects. For example:
- Electron-Withdrawing Groups (e.g., nitro in 1-(4-nitrophenyl)azepane) increase reactivity but may reduce bioavailability due to polarity.
- Lipophilic Groups (e.g., cycloheptyl) improve membrane permeability but may induce off-target binding.
A systematic Structure-Activity Relationship (SAR) approach, combined with free-energy perturbation calculations , can isolate critical functional groups. Case studies show that fluorinated analogs (e.g., 1-[(6-Fluoropyridin-3-yl)methyl]azepane) balance reactivity and stability .
Advanced: What methodologies are recommended for studying receptor-ligand interactions involving this compound?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Cryo-EM or X-ray Crystallography : Resolve binding modes in receptor pockets (e.g., 11β-HSD1 inhibition studies in ).
- In Silico Docking : Tools like AutoDock Vina predict binding poses, validated by mutagenesis studies to identify key residues .
Advanced: How can synthetic byproducts or stereoisomers be characterized and mitigated?
- Chiral HPLC or SFC separates enantiomers, critical for compounds with stereocenters (e.g., piperidine-azepane junctions).
- Mass Spectrometry (MS/MS) identifies byproducts from incomplete alkylation or ring-closure.
- Kinetic Studies : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. For example, palladium-catalyzed cross-coupling reduces halogenated impurities .
Advanced: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Key issues include:
- Low Yield in Azepane Ring Formation : Switch from batch to flow reactors for better heat/mass transfer.
- Purification Complexity : Use simulated moving bed (SMB) chromatography for large-scale separation.
- Regioselectivity : Employ directing groups (e.g., sulfonyl in 1-(2-thienylsulfonyl)azepane) to control substitution patterns .
Advanced: How does the compound’s logP and solubility profile influence in vivo pharmacokinetics?
The cycloheptyl group increases logP (enhancing blood-brain barrier penetration) but reduces aqueous solubility. Strategies include:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for temporary solubility.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric micelles .
Advanced: What computational tools are used to predict metabolic stability and toxicity?
- ADMET Predictors : Estimate cytochrome P450 metabolism and potential hepatotoxicity.
- DEREK Nexus : Flags structural alerts (e.g., nitro groups in 1-(4-nitrophenyl)azepane for mutagenicity).
- MetaSite : Simulates Phase I/II metabolic pathways .
Advanced: How can researchers validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate UV-reactive groups (e.g., diazirine) to crosslink the compound with its target.
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts upon ligand binding.
- SPR Biosensors : Measure real-time binding kinetics in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
